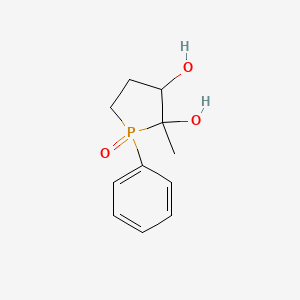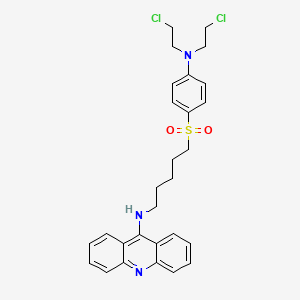
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with a suitable alkyne precursor. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethyl sulfoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The alkyne group can be reduced to form an alkene or alkane derivative.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol.
Reduction: Formation of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yl)phenol derivatives with reduced alkyne groups.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the alkyne group play crucial roles in its reactivity and interactions with other molecules. The phenol ring can participate in hydrogen bonding and π-π interactions, which contribute to its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)phenol
- 2-(3-Methylbut-3-en-1-yn-1-yl)phenol
- 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)benzoic acid
Uniqueness
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is unique due to the presence of both a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
| 121007-16-7 | |
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-(3-methylbut-3-en-1-ynyl)phenol |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-7,13-14H,1,8H2,2H3 |
InChI Key |
NEJCAIANHLARHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CC1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)


